2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Overview
Description
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to an ethenyl chain, which is further connected to the imidazole ring. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and imidazole as the primary starting materials.
Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with imidazole in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Ethenylation: The intermediate compound is then subjected to an ethenylation reaction using a suitable reagent like vinyl bromide or vinyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-benzimidazole
- 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-pyrazole
- 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-triazole
Comparison:
- Structural Differences: While these compounds share the 2,4-dichlorophenyl ethenyl group, they differ in the heterocyclic ring (imidazole, benzimidazole, pyrazole, triazole).
- Unique Properties: 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole is unique due to its specific imidazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-8(10(13)7-9)2-4-11-14-5-6-15-11/h1-7H,(H,14,15)/b4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETOXIKBUBLDHT-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323949 | |
Record name | 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
213179-56-7 | |
Record name | 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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